2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol
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Overview
Description
2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol is an organic compound that features a fluorinated pyridine ring attached to a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol typically involves the reaction of 5-fluoropyridine with propenol derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 5-fluoropyridine is reacted with a propenol derivative in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The propenol group may also contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridin-3-ol: Similar structure with an amino group instead of a propenol group.
5-Fluoropyridin-3-ol: Lacks the propenol group but retains the fluorinated pyridine ring.
Uniqueness
2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both a fluorinated pyridine ring and a propenol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H8FNO |
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Molecular Weight |
153.15 g/mol |
IUPAC Name |
2-(5-fluoropyridin-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H8FNO/c1-6(5-11)7-2-8(9)4-10-3-7/h2-4,11H,1,5H2 |
InChI Key |
JEKUSDQSXFQSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1=CC(=CN=C1)F |
Origin of Product |
United States |
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